Diethyl benzylmalonate

Beschreibung

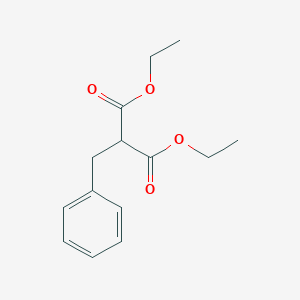

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-benzylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZLTZWATFXDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022078 | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-81-8 | |

| Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl benzylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 2-benzylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl benzylmalonate CAS number and properties

An In-depth Technical Guide to Diethyl Benzylmalonate

Introduction

This compound (CAS No. 607-81-8) is a diester of malonic acid that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive methylene (B1212753) group activated by two adjacent ester functionalities, makes it a versatile building block for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][3][4] It is characterized by a mild, fruity odor, though some sources also describe it as odorless.[1][5] It is sparingly soluble or immiscible in water but demonstrates good solubility in common organic solvents such as ethanol (B145695), acetone, ether, chloroform, and methanol.[1][3][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 607-81-8 | [1][3][7] |

| Molecular Formula | C₁₄H₁₈O₄ | [1][3][8] |

| Molecular Weight | 250.29 g/mol | [1][8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][4][8] |

| Boiling Point | 162-163 °C at 10 mmHg | [5][6][8][9] |

| Density | 1.064 g/mL at 25 °C | [6][8][9] |

| Refractive Index | n²⁰/D 1.486 | [6][8][9] |

| Flash Point | 112 °C (233.6 °F) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

| IUPAC Name | Diethyl 2-benzylpropanedioate | [4][7] |

| Synonyms | Benzylmalonic acid diethyl ester, (Phenylmethyl)propanedioic acid diethyl ester | [8] |

Synthesis of this compound

The most common method for preparing this compound is through the malonic ester synthesis pathway.[1] This involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction is conducted in the presence of a strong base, typically sodium ethoxide, which deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate ion.[1][2] This enolate then undergoes a nucleophilic substitution reaction with the benzyl halide to yield the final product.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate and Benzyl Chloride

The following protocol is adapted from a procedure described in Organic Syntheses.[10]

Materials:

-

Absolute ethanol (2.5 L)

-

Sodium metal (115 g, 5 gram atoms)

-

Diethyl malonate (830 g, 5.18 moles)

-

Benzyl chloride (632 g, 5 moles)

-

5-L three-necked flask, mercury-sealed stirrer, reflux condenser, dropping funnel

Procedure:

-

Sodium Ethoxide Preparation: To 2.5 L of absolute ethanol in a 5-L three-necked flask, add 115 g of sodium cut into small slices. The reaction is exothermic and should be managed accordingly. Allow all the sodium to react to form sodium ethoxide.

-

Addition of Diethyl Malonate: Once the sodium has fully reacted, add 830 g of diethyl malonate through a dropping funnel in a steady stream.

-

Alkylation: Follow with the dropwise addition of 632 g of benzyl chloride over a period of 2-3 hours. The reaction mixture is then heated to reflux for several hours to ensure the reaction goes to completion.

-

Workup and Purification: After cooling, the reaction mixture is worked up, typically by adding water and separating the organic layer. The crude product is then purified by vacuum distillation. The fraction distilling at 145–155 °C/5 mm Hg is collected.[10]

Key Chemical Reactions

This compound is a versatile intermediate primarily due to the reactivity of its ester groups and the remaining α-hydrogen. These functionalities allow for further synthetic transformations.

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under basic conditions (saponification) followed by acidification to yield benzylmalonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to produce 3-phenylpropanoic acid. This classic sequence is a cornerstone of the malonic ester synthesis for producing substituted carboxylic acids.[2]

-

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 2-benzyl-1,3-propanediol, another valuable synthetic intermediate.[6][8][9]

-

Condensation Reactions: this compound can participate in condensation reactions with various nucleophiles. For example, its condensation with 2-amino-benzimidazole is used to synthesize 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazole-2-one, a heterocyclic compound with potential biological activity.[6][8]

Figure 2: Key synthetic transformations of this compound.

Applications in Research and Drug Development

This compound is a key starting material for a variety of compounds with applications in the pharmaceutical industry, including anticonvulsants, barbiturates, and central nervous system (CNS) depressants.[1][11]

Synthesis of CNS Depressants

One notable application is in the synthesis of substituted 4-hydroxypyrimido-[1,2-a]benzimidazol-2-ones.[11] These heterocyclic systems have been investigated for their central inhibitory effects. The synthesis involves the cyclocondensation of this compound with substituted 2-aminobenzimidazoles.[8][]

Figure 3: Logical pathway from this compound to potential CNS agents.

Advanced Catalysis

More recently, this compound has served as a versatile substrate in the development of advanced catalytic methods. Its electronic properties make it suitable for photoredox catalysis, which uses visible light to mediate reactions under mild conditions.[13] Furthermore, it is an excellent substrate for developing novel organocatalytic systems, particularly for asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical intermediates.[13]

Safety and Handling

This compound is considered to have low to moderate acute toxicity but may cause irritation upon contact with skin, eyes, or the respiratory tract.[1][14] The toxicological properties of the substance have not been fully investigated.[3][14]

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[14] Avoid ingestion and inhalation. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][3][14]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5][14]

Conclusion

This compound is a foundational reagent in organic chemistry with significant and ongoing relevance in research and industry. Its utility in the classic malonic ester synthesis provides a reliable route to a wide range of carboxylic acids and other derivatives. For drug development professionals, its role as a precursor to bioactive heterocyclic compounds and its adaptability as a substrate in modern catalytic research underscore its importance as a versatile tool in the synthesis of novel therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. B22890.22 [thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 607-81-8 [sigmaaldrich.com]

- 8. This compound CAS#: 607-81-8 [m.chemicalbook.com]

- 9. This compound | 607-81-8 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

- 13. nbinno.com [nbinno.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on Diethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of diethyl benzylmalonate, a compound utilized in various organic syntheses.

Core Compound Data

This compound is an organic compound classified as a diester of malonic acid.[1] It serves as a significant intermediate in the synthesis of various molecules, particularly in the pharmaceutical and chemical industries for preparing compounds like barbiturates and anticonvulsants.[1] At room temperature, it typically presents as a clear, colorless to pale yellow liquid.[1][2]

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [2][3] |

| Molecular Weight | 250.29 g/mol | [3][4] |

| CAS Number | 607-81-8 | [2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.064 g/mL at 25 °C | [4] |

| Boiling Point | 162-163 °C at 10 mmHg | [4] |

| Solubility | Insoluble in water | [2] |

Experimental Protocols & Visualizations

As an AI assistant, detailed experimental protocols for specific syntheses or analyses involving this compound are beyond my capabilities to provide. Such protocols would need to be sourced from peer-reviewed scientific literature or specialized chemical synthesis databases.

Similarly, the generation of visual diagrams, such as signaling pathways or experimental workflows using Graphviz, cannot be performed. For researchers requiring such visualizations, it is recommended to use dedicated chemical drawing and pathway analysis software.

References

An In-depth Technical Guide to the Physical Properties of Diethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl benzylmalonate (CAS No: 607-81-8) is a diester derivative of malonic acid and a valuable intermediate in organic synthesis.[1] Its molecular architecture, featuring a benzyl (B1604629) group attached to the central carbon of a diethyl malonate backbone, makes it a versatile building block, particularly in the synthesis of pharmaceuticals like barbiturates and anticonvulsants, as well as other fine chemicals.[1][2] First synthesized in the early 20th century, it is typically produced via the alkylation of diethyl malonate with a benzyl halide.[1][2]

This document provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It includes tabulated quantitative data for easy reference, detailed experimental protocols for the determination of key physical constants, and workflow diagrams to illustrate its synthesis and characterization.

Physical and Chemical Properties

At ambient temperature, this compound is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[1][2][3][4][5] It is generally considered insoluble or immiscible in water but is soluble in common organic solvents such as chloroform, methanol, ethanol (B145695), acetone, and ether.[1][3][4]

Summary of Physical Data

The following table summarizes the key physical properties of this compound collated from various sources.

| Property | Value | Notes / Conditions | Source(s) |

| Molecular Formula | C₁₄H₁₈O₄ | [2][3][4][6] | |

| Molecular Weight | 250.29 g/mol | [2][4][6][7] | |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][3][4][5] | |

| Boiling Point | 162-163 °C | at 10 mmHg | [2][4][8][9] |

| ~300 °C | at atmospheric pressure | [3] | |

| Melting Point | Not Applicable | Described as a liquid at room temperature. Some sources list 164-166°C, but this is inconsistent with its liquid state and other reported data. | [2][8] |

| Density | 1.064 g/mL | at 25 °C | [2][4][6] |

| 1.077 g/cm³ | at 15 °C | [3] | |

| 1.069 g/mL | Not specified | [10] | |

| Refractive Index (n_D²⁰) | 1.486 | at 20 °C | [2][4][6][8] |

| 1.4840-1.4890 | at 20 °C | [11] | |

| Vapor Pressure | 0.26 Pa (0.001 mmHg) | at 25 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [2][12] | |

| Water Solubility | Insoluble / Immiscible | [1][3][12] | |

| LogP | 1.97 - 2.76 | Octanol/water partition coefficient | [2][6] |

| pKa | ~12.56 | [3][13] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity confirmation of this compound. The data is consistent with a structure containing a monosubstituted benzene (B151609) ring and two ethyl ester groups.

Summary of Spectroscopic Data

| Technique | Key Observations and Data | Source(s) |

| ¹H NMR | Shows signals consistent with two ethyl groups (coupled quartet and triplet), a CH-CH₂ group, and a monosubstituted aromatic ring (singlet ~7.1 ppm). The CH₂ of the ethyl group appears around 4.1 ppm, indicating proximity to an oxygen atom. | [2][14] |

| ¹³C NMR | The spectrum displays nine peaks, suggesting some molecular symmetry. Peaks are observed in the aromatic region (125-141 ppm) and deshielded regions corresponding to the ester carbonyls and the carbons of the ethoxy groups. | [2] |

| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z = 250. A base peak at m/z = 91 corresponds to the stable benzyl cation [C₇H₇]⁺. A significant peak at m/z = 205 represents the loss of an ethoxy group (M-45). | [2] |

| Infrared (IR) | Spectrum is consistent with an aromatic compound featuring a strong carbonyl (C=O) absorption band typical for esters. | [2] |

| Raman | Data available, provides complementary vibrational information to IR. | [2][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of liquid samples like this compound.

Determination of Boiling Point (Micro-scale)

This method is suitable for determining the boiling point of a small volume of liquid at a specific pressure.

-

Apparatus:

-

Thiele tube or oil bath with a stirrer

-

Thermometer (calibrated)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

-

-

Procedure:

-

Add a small amount (0.5-1.0 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer medium is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

If the determination is performed at a pressure other than 760 mmHg (e.g., 10 mmHg as cited), the pressure must be recorded alongside the boiling point.[2][4][8]

-

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method provides high accuracy.[15]

-

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).[16]

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to exit through the capillary opening.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.[2][4]

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it (m₂).

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the known volume of the pycnometer.

-

For highest accuracy, the procedure should be repeated with a reference liquid of known density (e.g., deionized water) to precisely calibrate the pycnometer's volume at the experimental temperature.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

-

-

Procedure:

-

Turn on the refractometer's light source and the circulating water bath, setting it to the desired temperature (e.g., 20.0 °C).[2][4] Allow the instrument to equilibrate.

-

Use a solvent and lens paper to clean the surfaces of the illuminating and refracting prisms.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms together firmly. The liquid should spread to form a thin, uniform film.

-

While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity corrector to eliminate any color fringe at the boundary, making the borderline sharp and clear.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Repeat the measurement 2-3 times, cleaning the prisms between each trial, and calculate the average value.

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: A typical synthetic workflow for producing this compound.

Caption: Logical workflow for the physical and structural characterization of a liquid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound CAS#: 607-81-8 [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound [stenutz.eu]

- 7. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. B22890.22 [thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound | 607-81-8 [chemicalbook.com]

- 14. This compound(607-81-8) 1H NMR [m.chemicalbook.com]

- 15. mt.com [mt.com]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to Diethyl Benzylmalonate: Structure, Nomenclature, and Application in Anticonvulsant Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl benzylmalonate, a key intermediate in organic synthesis, with a particular focus on its application in the development of anticonvulsant drugs. This document details its chemical structure, nomenclature, physicochemical properties, synthesis, and a complete experimental protocol for its conversion to phenobarbital (B1680315).

Structure and Nomenclature

This compound is a diester derivative of malonic acid.[1] Its structure consists of a central methylene (B1212753) carbon atom bonded to a benzyl (B1604629) group and two carboxyl groups, which are esterified with ethanol (B145695).

IUPAC Name: diethyl 2-benzylpropanedioate[2][3]

Synonyms: Benzylmalonic acid diethyl ester, Diethyl 2-benzylmalonate, (Phenylmethyl)propanedioic acid diethyl ester[1][2][4]

Molecular Formula: C₁₄H₁₈O₄[1][2][4]

Canonical SMILES: CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC[1][2]

InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N[1][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][5] It is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]

| Property | Value | Reference |

| Molecular Weight | 250.29 g/mol | [2][4][5] |

| Boiling Point | 162-163 °C at 10 mmHg | [5][6] |

| Density | 1.064 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.486 | [5][6][7] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| Water Solubility | Insoluble/Immiscible | [1][8] |

Synthesis of this compound

The most common method for synthesizing this compound is the alkylation of diethyl malonate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium ethoxide.[1] This reaction is a classic example of the malonic ester synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for this compound Synthesis

The following protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Sodium (115 g, 5 gram atoms)

-

Absolute ethanol (2.5 L)

-

Diethyl malonate (830 g, 5.18 moles)

-

Benzyl chloride (632 g, 5 moles)

-

Water

-

Salt (if necessary)

Apparatus:

-

5-L three-necked flask

-

Mercury-sealed stirrer

-

Reflux condenser

-

500-mL dropping funnel

-

Steam cone

-

Calcium chloride tube

-

Distillation apparatus

-

5-L two-necked flask with a well-wrapped 18-mm Vigreux column

Procedure:

-

In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 115 g of sodium, cut into small slices, to 2.5 L of absolute ethanol.

-

Once all the sodium has reacted to form sodium ethoxide, attach a calcium chloride tube to the condenser and add 830 g of diethyl malonate through the dropping funnel in a steady stream.

-

Follow with the dropwise addition of 632 g of benzyl chloride over a period of 2–3 hours.

-

Reflux the mixture with stirring until it is neutral to moist litmus (B1172312) paper (approximately 8–11 hours).

-

Replace the reflux condenser with a downward condenser and distill off the ethanol. Approximately 2 L of ethanol should be recovered.

-

Treat the residue with no more than 2 L of water and shake. If necessary, add salt to facilitate the separation of the ester layer.

-

Combine the ester layers from two such runs and distill the product under reduced pressure from a 5-L two-necked flask fitted with a Vigreux column.

-

Collect the fraction distilling at 145–155 °C/5 mmHg. The yield is typically between 1265–1420 g (51–57%). The residue is primarily diethyl dibenzylmalonate.

Application in the Synthesis of Anticonvulsants: Phenobarbital

This compound is a crucial precursor in the synthesis of various pharmaceuticals, notably barbiturates, which have been used as sedatives and anticonvulsants.[1] A prominent example is the synthesis of phenobarbital (5-ethyl-5-phenyl-barbituric acid). The synthesis involves a two-step process: the alkylation of this compound to introduce an ethyl group, followed by a condensation reaction with urea.

References

- 1. benchchem.com [benchchem.com]

- 2. thaiscience.info [thaiscience.info]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]

- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

Synthesis of diethyl benzylmalonate from diethyl malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diethyl benzylmalonate from diethyl malonate, a cornerstone reaction in organic synthesis with wide applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate reproducible and efficient synthesis.

Core Principles: The Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis, a versatile method for the formation of substituted carboxylic acids. The reaction proceeds via a two-step sequence:

-

Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1] Treatment with a strong base, typically sodium ethoxide, results in the deprotonation of the α-carbon to form a resonance-stabilized enolate ion.[1] Sodium ethoxide is the preferred base to prevent transesterification reactions.[1]

-

Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, in this case, benzyl (B1604629) chloride. The reaction proceeds via an SN2 mechanism, where the enolate displaces the chloride leaving group, forming a new carbon-carbon bond and yielding this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on established laboratory procedures.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.00 molar equivalent | [2] |

| Sodium | 0.96 molar equivalent | [2] |

| Benzyl Chloride | 0.96 molar equivalent | [2] |

| Absolute Ethanol | Sufficient quantity for dissolution | [2] |

| Reaction Conditions | ||

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2-3 hours for benzyl chloride addition, then reflux until neutral | [2] |

| Product Information | ||

| Product | This compound | [2] |

| Molar Mass | 250.29 g/mol | [3] |

| Boiling Point | 145-155 °C at 5 mmHg | [2] |

| Yield | ||

| Reported Yield | 51-57% | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Benzyl chloride

-

Absolute ethanol

-

Water

-

Anhydrous sodium sulfate (B86663) or potassium carbonate for drying

-

Ether (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer (magnetic or mechanical)

-

Heating mantle or water bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.[2]

-

Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[2]

-

Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.[2]

-

Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper.[2] A precipitate of sodium chloride will form during the reaction.[4]

-

Work-up:

-

After the reaction is complete, arrange the apparatus for distillation and remove the ethanol.[4]

-

Add approximately 2 L of water to the residue and shake to dissolve the sodium chloride.[2][4]

-

Transfer the mixture to a separatory funnel and extract the oily layer with ether.[4]

-

Separate the organic layer. The combined organic layers are then dried over anhydrous sodium sulfate or potassium carbonate.[4]

-

-

Purification:

Mandatory Visualizations

Reaction Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

The Synthesis of Diethyl Benzylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis of diethyl benzylmalonate, a valuable intermediate in organic synthesis, particularly for the preparation of α-substituted carboxylic acids and various pharmaceutical precursors. This document outlines the core reaction mechanism, provides detailed experimental protocols, presents quantitative data for easy comparison, and includes a visual representation of the synthetic pathway.

Core Synthesis Mechanism: Malonic Ester Synthesis

The most common and well-established method for synthesizing this compound is through the malonic ester synthesis. This classic reaction involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base.[1] The reaction proceeds via a nucleophilic substitution mechanism (SN2).[2][3]

The key steps of the mechanism are as follows:

-

Enolate Formation: Diethyl malonate is deprotonated at the α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2][3]

-

Nucleophilic Attack: The resulting enolate acts as a potent nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction.[2][3] This step results in the formation of a new carbon-carbon bond and the displacement of the halide ion.

-

Product Formation: The final product, this compound, is formed.

Reaction Pathway Diagram

Figure 1: Synthesis of this compound via Malonic Ester Synthesis.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound, adapted from established literature.

Protocol 1: Classical Synthesis using Sodium Ethoxide

This protocol is a common and reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Absolute Ethanol

-

Sodium metal

-

Diethyl malonate

-

Benzyl chloride

-

Water

-

Hydrochloric acid (concentrated)

-

Ether

-

Calcium chloride (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a mercury-sealed stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.[4]

-

Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[4]

-

Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.[2][4]

-

Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper, which typically takes 8-11 hours.[2]

-

Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.[2]

-

Extraction and Drying: Separate the organic layer. The combined organic layers from two such runs are then dried over anhydrous calcium chloride overnight.[4]

-

Purification: The crude product is purified by vacuum distillation.

Protocol 2: Alternative Base System using Sodium Hydroxide (B78521) in DMSO

This method provides an alternative to using sodium metal and ethanol.

Materials:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide

-

Diethyl malonate

-

Benzyl chloride

-

Water

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution

Procedure:

-

A DMSO slurry containing 0.5 mole of sodium hydroxide is prepared.[5]

-

To this mixture, 0.5 mole of diethyl malonate is added dropwise, keeping the temperature below 40°C with an ice water bath.[5]

-

Benzyl chloride (0.5 mole) is then added dropwise over 45 minutes, maintaining the temperature at 50-60°C.[5]

-

The reaction mixture is heated at 50-60°C for an additional 90 minutes.[5]

-

The reaction mixture is poured into water and acidified with concentrated hydrochloric acid.[5]

-

The organic layer is separated and washed with a saturated sodium chloride solution to remove DMSO.[5]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (NaOH in DMSO) | Reference |

| Base | Sodium Ethoxide | Sodium Hydroxide | [2][5] |

| Solvent | Ethanol | DMSO | [2][5] |

| Reaction Time | 8-11 hours (reflux) | 90 minutes at 50-60°C | [2][5] |

| Yield | Not explicitly stated, but implied to be good | 45% (determined by gas chromatography) | [5] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₄ | [6][7] |

| Molecular Weight | 250.29 g/mol | [7][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 162-163 °C/10 mmHg | [9] |

| Density | 1.064 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.486 | [9] |

| ¹H NMR (CDCl₃) | δ 1.21 (t, 6H), 3.25 (d, 2H), 3.75 (t, 1H), 4.18 (q, 4H), 7.25 (m, 5H) | [10] |

| ¹³C NMR | Quartet at 14, Triplet at 60, Doublet at 58, Triplet at 36, Peaks at 125-141 (aromatic), Peak at 161-128 (carbonyl) | [8] |

| Mass Spectrum (m/z) | 250 (M⁺), 205 (M-45), 91 (base peak) | [8] |

Conclusion

The synthesis of this compound via the malonic ester synthesis is a robust and well-documented procedure. By understanding the underlying mechanism and following established experimental protocols, researchers can reliably produce this important synthetic intermediate. The choice of base and solvent system can be adapted based on available resources and desired reaction conditions. The provided quantitative data and spectroscopic information are crucial for reaction monitoring, product characterization, and quality control in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]

- 6. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 607-81-8 | FD21789 | Biosynth [biosynth.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. This compound | 607-81-8 [chemicalbook.com]

- 10. This compound(607-81-8) 1H NMR spectrum [chemicalbook.com]

Diethyl benzylmalonate as a chemical intermediate in organic synthesis

An In-depth Technical Guide to Diethyl Benzylmalonate as a Chemical Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 607-81-8) is a pivotal chemical intermediate in the field of organic synthesis.[1][2][3] As a derivative of malonic acid, its unique structural features, particularly the activated methylene (B1212753) group flanked by two ester functionalities, render it a versatile precursor for the construction of complex molecular architectures.[1][4] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and core reactivity of this compound. Furthermore, it delves into its significant applications in the synthesis of pharmaceuticals, including barbiturates and other bioactive molecules, supported by detailed experimental protocols and reaction diagrams.[4][5]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a mild, ester-like odor.[4][6] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695) and acetone.[4] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 607-81-8 | [1][2][3][7][8] |

| Molecular Formula | C₁₄H₁₈O₄ | [3][6][7] |

| Molecular Weight | 250.29 g/mol | [3][6][8] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4][7] |

| Boiling Point | 162-163 °C at 10 mmHg | [2][3][6] |

| 300 °C at 760 mmHg | [7][8] | |

| Melting Point | 164-166 °C | [6][7] |

| Density | 1.064 g/mL at 25 °C | [2][3][6] |

| Refractive Index (n²⁰/D) | 1.486 | [2][3][6] |

| Flash Point | >110 °C (>230 °F) | [6][9] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4][7] |

Synthesis of this compound

The most common and industrially practiced method for synthesizing this compound is through the classical malonic ester synthesis pathway.[4] This involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium ethoxide.[4]

Caption: Synthesis of this compound via Alkylation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Benzyl chloride

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol to form sodium ethoxide. The reaction is exothermic and may require cooling.[10][11]

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.[10]

-

Alkylation: Add benzyl chloride (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.[10]

-

Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[11][12]

Core Reactivity and Synthetic Applications

This compound is a cornerstone intermediate due to its predictable reactivity, which allows for the construction of diverse and complex molecular frameworks.[1]

Alkylation Reactions

The true synthetic utility of this compound lies in its ability to undergo a second alkylation. The presence of the benzyl group provides a starting point for creating more complex structures, including those with crucial quaternary carbon centers.[1] The remaining acidic proton on the α-carbon can be removed by a strong base to form a new enolate, which can then be attacked by a second, different electrophile (R-X).

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 607-81-8 [chemicalbook.com]

- 3. This compound CAS#: 607-81-8 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. snahealthcare.com [snahealthcare.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Malonic Ester Synthesis Using Diethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the synthesis of carboxylic acids. This powerful carbon-carbon bond-forming reaction utilizes a malonic ester, such as diethyl malonate, as a key starting material. The synthesis proceeds through the formation of a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation to yield a substituted acetic acid.

This guide focuses on a specific and highly useful variation of this synthesis that employs diethyl benzylmalonate. The presence of the benzyl (B1604629) group on the α-carbon from the outset offers a significant strategic advantage in the synthesis of complex molecular architectures, particularly those requiring the construction of quaternary carbon centers.[1] This pre-functionalization simplifies synthetic routes and enhances efficiency, making this compound an invaluable tool in medicinal chemistry and drug development for the preparation of a wide array of target molecules, including barbiturates and other pharmacologically active compounds.

Core Principles and Reaction Mechanism

The malonic ester synthesis using this compound follows a well-established three-step reaction sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

-

Enolate Formation: The α-hydrogen of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. The choice of base is crucial; typically, an alkoxide corresponding to the ester alkyl groups is used to prevent transesterification.

-

Alkylation: The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide (R-X). This step introduces a new alkyl group onto the α-carbon, forming a dialkylated malonic ester. The efficiency of this step is highest with primary and methyl halides. Secondary halides often lead to lower yields due to competing E2 elimination reactions, and tertiary halides are generally unsuitable.[2]

-

Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final carboxylic acid product with a newly formed quaternary carbon center.

The overall transformation can be summarized as the conversion of an alkyl halide (R-X) to a carboxylic acid with the structure R-CH(Bn)-COOH.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the malonic ester synthesis starting from this compound.

Alkylation of this compound

This protocol describes the introduction of a second alkyl group onto this compound.

Materials:

-

This compound

-

Anhydrous ethanol (B145695) or Dimethylformamide (DMF)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Alkyl halide (e.g., ethyl iodide, propyl bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Enolate Formation (using Sodium Ethoxide in Ethanol):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound dropwise with stirring. The reaction is typically exothermic.

-

-

Enolate Formation (using Sodium Hydride in DMF):

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMF at 0 °C in a flame-dried flask under an inert atmosphere, add this compound (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for approximately one hour to ensure complete formation of the enolate.[2]

-

-

Alkylation:

-

Cool the enolate solution to 0 °C.

-

Add the desired alkyl halide (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS). Gentle heating may be required for less reactive alkyl halides.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Hydrolysis and Decarboxylation of Dialkylated this compound

This protocol describes the conversion of the dialkylated malonic ester to the final carboxylic acid.

Materials:

-

Dialkylated this compound

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Saponification (Basic Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, add the dialkylated this compound to a solution of NaOH or KOH in water.

-

Heat the mixture to reflux and continue heating until the hydrolysis is complete (typically several hours). The completion of the reaction can be monitored by the disappearance of the organic layer.

-

-

Acidification:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution with concentrated HCl or H₂SO₄ until the solution is strongly acidic (check with pH paper). The dicarboxylic acid will precipitate out of the solution.

-

-

Decarboxylation:

-

Gently heat the acidified mixture. As the temperature rises, carbon dioxide will evolve.

-

Continue heating until the evolution of CO₂ ceases. This indicates the completion of the decarboxylation.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the carboxylic acid product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting carboxylic acid can be further purified by recrystallization or distillation.

-

Quantitative Data

The following tables summarize representative yields for the synthesis of substituted malonic esters and their derivatives. Yields can vary depending on the specific substrates and reaction conditions.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Chloride | NaOEt/EtOH | This compound | 68-75 | Organic Syntheses |

| Diethyl Malonate | Propyl Bromide | NaOEt/EtOH | Diethyl Propylmalonate | Not specified | [3] |

| Diethyl Malonate | tert-Butyl Bromide | NaOEt/EtOH | Diethyl tert-Butylmalonate | Low | [4] |

| Diethyl Malonate | Isopropylidenemalonate/MeMgI | Diethyl tert-Butylmalonate | 37-64 | [4] | |

| Diethyl Phenylmalonate | - | H₂/Pd-C | This compound | 85 | [5] |

Table 1: Representative Yields for the Synthesis of Substituted Malonic Esters.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| This compound | Hydrolysis & Decarboxylation | 2-Benzylacetic Acid | 90 | [6] |

| Diethyl Phenylmalonate | Esterification with EtOH/HCl | Diethyl Phenylmalonate | 85 | [5] |

| Diethyl ethyl-1-methylbutylmalonate | Alkylation with Ethyl Bromide | Diethyl ethyl-(ethyl-1-methylbutyl)malonate | 84 | [7] |

Table 2: Yields for Subsequent Reactions of Substituted Malonic Esters.

Visualization of Reaction Pathways and Workflows

The following diagrams illustrate the core concepts of the malonic ester synthesis using this compound.

Applications in Drug Development

The malonic ester synthesis, particularly with this compound, is a cornerstone in the synthesis of pharmaceuticals. The ability to introduce two different substituents at the α-carbon allows for the creation of complex chiral centers, which is of paramount importance in drug design.

A classic application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a dialkylated malonic ester with urea (B33335). By varying the alkyl groups on the malonic ester, a wide range of barbiturates with different pharmacological properties can be synthesized. For example, the condensation of diethyl ethyl(phenyl)malonate with urea is a key step in the synthesis of Phenobarbital, a widely used anticonvulsant.

Conclusion

The malonic ester synthesis using this compound provides a robust and efficient method for the preparation of α-benzylated carboxylic acids, especially those containing a quaternary α-carbon. The pre-installed benzyl group simplifies the synthetic strategy for accessing complex molecular targets. The detailed protocols and understanding of the reaction mechanism outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic tool in their endeavors. Careful control of reaction conditions, particularly during the alkylation step, is critical to achieving high yields and minimizing side products. The versatility of this synthesis ensures its continued importance in the field of organic and medicinal chemistry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 6. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diethyl benzylmalonate. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the accurate identification and characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols, and a structural diagram.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.1 | 5H | s | - | Aromatic (C₆H₅) |

| ~4.1 | 4H | q | - | Methylene (-OCH₂CH₃) |

| - | 1H | t | - | Methine (-CH(CO)₂) |

| - | 2H | d | - | Methylene (-CH₂Ph) |

| - | 6H | t | - | Methyl (-OCH₂CH₃) |

Note: Precise chemical shifts for the methine, benzylic methylene, and methyl protons, along with their coupling constants, require further experimental determination or access to a more detailed spectral analysis. The information provided is based on typical values and spectral interpretations.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts, recorded in CDCl₃, are detailed in the following table.

| Chemical Shift (δ) ppm | Assignment |

| ~161-128 | Aromatic (C₆H₅) |

| ~71 | Methylene (-OCH₂) |

| ~60 | Methylene (-OCH₂) |

| ~58 | Methine (-CH(CO)₂) |

| ~56 | Methyl (-CH₃) |

| ~36 | Methylene (-CH₂Ph) |

| ~14 | Methyl (-CH₃) |

Note: The aromatic region shows multiple peaks corresponding to the different carbon atoms of the phenyl group. The assignments are based on general chemical shift ranges and spectral interpretation.[1]

Experimental Protocols

The following section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃.

-

-

Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the solvent or used as an external reference.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for obtaining well-resolved spectra.

-

¹H NMR Parameters (General):

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans ensures full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Parameters (General):

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A wider spectral width is required to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Structure and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation of its atoms to the expected NMR signals.

Caption: Correlation of this compound Structure with NMR Signals.

References

Spectroscopic Analysis of Diethyl Benzylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of diethyl benzylmalonate. It includes detailed data analysis, experimental protocols, and visual representations of analytical workflows, designed to assist in the identification, characterization, and quality control of this compound in a research and drug development context.

Introduction

This compound is a diester of malonic acid frequently utilized as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals. Its chemical structure, featuring a central methylene (B1212753) group activated by two adjacent carbonyls and substituted with a benzyl (B1604629) group, makes it a versatile building block. Accurate and reliable analytical methods are paramount for ensuring the identity and purity of this compound in synthetic processes. This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy for the identification of functional groups and Mass Spectrometry (MS) for the determination of molecular weight and structural elucidation through fragmentation analysis.

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent chemical bonds. The analysis is typically performed on a neat liquid sample. The IR spectrum is consistent with a molecule containing an aromatic ring and carbonyl groups.[1]

Table 1: Characteristic Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2985 - 2900 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1605, ~1495, ~1455 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-O Stretch | Ester |

| ~750, ~700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is highly useful for its identification. The mass spectrum displays a clear molecular ion and several characteristic fragment ions.[1]

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Ratio | Ion | Description |

| 250 | [C₁₄H₁₈O₄]⁺• | Molecular Ion (M⁺•) |

| 205 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 176 | [Fragment]⁺ | Further fragmentation |

| 131 | [Fragment]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Benzyl cation (Base Peak) |

The fragmentation is dominated by the formation of the highly stable benzyl cation at m/z 91, which is typically the base peak in the spectrum. The loss of an ethoxy group (45 Da) to form the ion at m/z 205 is also a prominent feature.[1]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology for Neat Liquid Sample Analysis:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Collect a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to yield the final absorbance or transmittance data.

-

Sample Preparation:

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a clean pipette, place one to two drops of neat this compound onto the center of the plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Mount the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.

Electron Ionization Mass Spectrometry (EI-MS)

General Methodology for Analysis:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a chromatographic column.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The instrument's software plots the relative abundance of the ions as a function of their m/z ratio, generating the mass spectrum.

Visualizations

Caption: Experimental workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Diethyl Benzylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl benzylmalonate is a pivotal intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is critical for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific quantitative data in publicly available literature is limited, this guide equips researchers with the necessary methodologies to generate this crucial data in a laboratory setting.

Introduction

This compound (CAS No. 607-81-8) is a diester of malonic acid characterized by a benzyl (B1604629) substituent on the α-carbon.[1] Its structure, featuring two ester groups, imparts a moderate polarity that governs its solubility in various solvents.[2] The presence of these ester functionalities also makes it susceptible to hydrolysis under certain conditions. This guide outlines the theoretical and practical aspects of the solubility and stability of this compound, providing a framework for its effective use in research and development.

Solubility Profile

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. This compound is a colorless liquid, and its solubility is primarily in organic solvents. It is considered immiscible with water.[3]

Qualitative Solubility

Based on available information and the principle of "like dissolves like," the qualitative solubility of this compound in common laboratory solvents can be summarized as follows:

| Solvent Class | Examples | Expected Solubility |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Ketones | Acetone | Soluble |

| Apolar Aprotic | Toluene, Hexane | Soluble to Sparingly Soluble |

| Polar Protic | Water | Immiscible |

Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for the quantitative determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.

Materials:

-

This compound (>98% purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.[4][5]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solute to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

-

Data Reporting:

-

Report the solubility values as the mean of at least three independent determinations for each solvent and temperature.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of this compound solubility.

Stability Profile

This compound is reported to be stable under normal storage conditions, which typically implies ambient temperature in a well-sealed container, protected from light.[7] However, its ester functionalities are susceptible to degradation under stressed conditions.

Incompatible Conditions

The following conditions are known to be incompatible with this compound and may lead to its degradation:

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester groups.[7]

-